molecular formula C22H29P B14784298 Cyclohexylbis(2-ethylphenyl)phosphine

Cyclohexylbis(2-ethylphenyl)phosphine

Katalognummer: B14784298
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: GAHNNZVUAVDXMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexylbis(2-ethylphenyl)phosphine is an organophosphorus compound with the molecular formula C22H29P and a molecular weight of 324.44 g/mol . This compound is characterized by the presence of a cyclohexyl group and two 2-ethylphenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of Cyclohexylbis(2-ethylphenyl)phosphine typically involves the reaction of cyclohexylphosphine with 2-ethylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and process controls to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Cyclohexylbis(2-ethylphenyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine hydrides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-ethylphenyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .

Wissenschaftliche Forschungsanwendungen

Cyclohexylbis(2-ethylphenyl)phosphine has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Eigenschaften

Molekularformel

C22H29P

Molekulargewicht

324.4 g/mol

IUPAC-Name

cyclohexyl-bis(2-ethylphenyl)phosphane

InChI

InChI=1S/C22H29P/c1-3-18-12-8-10-16-21(18)23(20-14-6-5-7-15-20)22-17-11-9-13-19(22)4-2/h8-13,16-17,20H,3-7,14-15H2,1-2H3

InChI-Schlüssel

GAHNNZVUAVDXMB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.